N,N-dimethyl-1-phenylmethanamine;oxalic acid
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Overview
Description
N,N-dimethyl-1-phenylmethanamine;oxalic acid is a compound that combines N,N-dimethyl-1-phenylmethanamine, an organic amine, with oxalic acid, an organic dicarboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine typically involves the alkylation of benzylamine with dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds as follows:
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Alkylation Reaction
Reactants: Benzylamine, Dimethyl sulfate (or Methyl iodide), Base (e.g., Sodium hydroxide)
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
:Equation: C6H5CH2NH2+2CH3I→C6H5CH2N(CH3)2+2HI
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Formation of the Oxalate Salt
Reactants: N,N-dimethyl-1-phenylmethanamine, Oxalic acid
Conditions: The amine is reacted with oxalic acid in an aqueous or alcoholic solution.
:Equation: C6H5CH2N(CH3)2+HOOC-COOH→C6H5CH2N(CH3)2H2C2O4
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine;oxalic acid follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethylbenzylamine oxide.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typical reagents.
Major Products
Oxidation: N,N-dimethylbenzylamine oxide
Reduction: Benzylamine and dimethylamine
Substitution: Various substituted benzylamines depending on the reagents used
Scientific Research Applications
N,N-dimethyl-1-phenylmethanamine;oxalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic and anesthetic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-1-phenylmethanamine exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylbenzylamine: Similar structure but lacks the oxalic acid component.
Benzylamine: The parent compound without the dimethyl groups.
N,N-dimethylaniline: Similar dimethylamino group but attached to an aniline rather than a benzyl group.
Uniqueness
N,N-dimethyl-1-phenylmethanamine;oxalic acid is unique due to the presence of both the dimethylamino group and the oxalic acid component
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
Properties
CAS No. |
128457-91-0 |
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Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine;oxalic acid |
InChI |
InChI=1S/C9H13N.C2H2O4/c1-10(2)8-9-6-4-3-5-7-9;3-1(4)2(5)6/h3-7H,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
IYWSYVMVRRFMKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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